molecular formula C7H14N2O2 B11765907 (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

Cat. No.: B11765907
M. Wt: 158.20 g/mol
InChI Key: DDGIXKHWOFWOJX-PHDIDXHHSA-N
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Description

(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide typically involves the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including amino protection, intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution, to yield the target compound .

Industrial Production Methods

Industrial production of this compound focuses on optimizing reaction conditions to achieve high yield and selectivity. The process involves using cost-effective and environmentally friendly reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The stereochemistry of the compound is critical for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Methyl-2-pipecolic acid
  • (2R,4R)-2,4-Dimethylhexanoic acid
  • (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid

Uniqueness

(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide stands out due to its unique hydroxyl and carboxamide functional groups, which confer distinct chemical and biological properties. Its specific stereochemistry also differentiates it from other similar compounds, making it valuable in various applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2R,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-8-7(11)6-3-5(10)4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6-/m1/s1

InChI Key

DDGIXKHWOFWOJX-PHDIDXHHSA-N

Isomeric SMILES

CNC(=O)[C@H]1C[C@H](CN1C)O

Canonical SMILES

CNC(=O)C1CC(CN1C)O

Origin of Product

United States

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